6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound is a triazolothiadiazole derivative characterized by a fused triazole-thiadiazole core, substituted with a 4-(allyloxy)phenyl group at position 6 and a 1-methyl-4-piperidinyl moiety at position 2. Its molecular formula is C₁₈H₂₁N₅OS, with a calculated molecular weight of 355.46 g/mol. It is investigated for anti-inflammatory, antimicrobial, and anticancer activities, with mechanisms involving enzyme inhibition, receptor binding, and DNA interaction .
Properties
Molecular Formula |
C18H21N5OS |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H21N5OS/c1-3-12-24-15-6-4-14(5-7-15)17-21-23-16(19-20-18(23)25-17)13-8-10-22(2)11-9-13/h3-7,13H,1,8-12H2,2H3 |
InChI Key |
GUCXLQUTRFMPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under controlled conditions.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent with activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Drug Design: The unique structure of the compound makes it a valuable scaffold for the design and development of new drugs targeting specific diseases.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with these targets .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of triazolothiadiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
| Compound Name | Core Structure | Substituents | Key Biological Activity |
|---|---|---|---|
| Target Compound | Triazolo[3,4-b]thiadiazole | 6-(4-allyloxyphenyl), 3-(1-methyl-4-piperidinyl) | Anti-inflammatory, anticancer |
| 6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[...] () | Triazolo[3,4-b]thiadiazole | 6-(4-chlorophenyl), 3-(1-methyl-3-piperidinyl) | Enzyme inhibition (e.g., CYP450) |
| 6-(Biphenyl-4-yl)-3-(1-methylpiperidin-4-yl)[...] () | Triazolo[3,4-b]thiadiazole | 6-biphenyl-4-yl, 3-(1-methylpiperidin-4-yl) | Materials science, receptor modulation |
| 7-Methyl-[1,2,4]triazolo[3,4-b][1,3]thiadiazole () | Triazolo[3,4-b]thiadiazole | 7-methyl, no piperidine | Anticancer |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole () | Thiadiazole (no triazole) | 5-thiophen-2-yl | Antifungal, antibacterial |
| 6-[(2,4-Dichlorophenoxy)methyl]-3-[...] () | Triazolo[3,4-b]thiadiazole | 6-(2,4-dichlorophenoxymethyl), 3-(methylsulfonyl-piperidinyl) | Neurotransmission modulation |
Key Observations :
- Piperidinyl Position: The 4-piperidinyl substituent in the target compound vs.
- Biphenyl vs. Allyloxy : The biphenyl group in ’s compound increases aromatic stacking capacity, favoring materials science applications, whereas the allyloxy group in the target compound offers synthetic versatility for further derivatization .
Comparison :
Pharmacokinetic Considerations
- Metabolic Stability : The methyl-piperidinyl group may reduce hepatic metabolism relative to unsubstituted piperidine analogs .
Biological Activity
6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structure comprising a triazole ring fused with a thiadiazole ring, which is further substituted with an allyloxy group and a methylpiperidine moiety. Its molecular formula is , and it has a molecular weight of 355.5 g/mol.
Pharmacological Properties
Research indicates that compounds within the triazolothiadiazole class exhibit a variety of pharmacological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of triazolothiadiazoles possess significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines (e.g., breast cancer, lung cancer) and shown promising results in inhibiting cell proliferation .
- Enzyme Inhibition : The compound has been identified as a competitive inhibitor against certain enzymes such as urease. Kinetic studies suggest that the mechanism of action involves specific interactions with the active sites of these enzymes.
- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties. The structural features of triazolothiadiazoles contribute to their ability to inhibit the growth of various microbial strains .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Molecular dynamics simulations have shown that this compound can effectively occupy active sites on target proteins. This interaction leads to the modulation or inhibition of critical biological pathways involved in disease progression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of triazolothiadiazole derivatives:
- Antitumor Studies : In vitro studies conducted by the National Cancer Institute assessed the anticancer activity of various triazolothiadiazole derivatives against 60 different tumor cell lines. Results indicated that certain derivatives exhibited high levels of antitumor activity and could serve as potential leads for new anticancer agents .
- Kinetic Studies : Kinetic analyses have shown that this compound acts as a competitive inhibitor for urease enzymes. The inhibition constant (Ki) values obtained from these studies provide insights into its potency as an enzyme inhibitor.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
